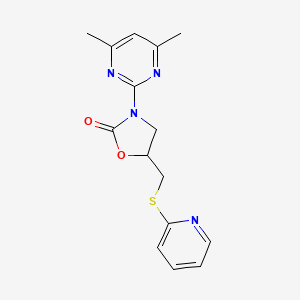![molecular formula C19H25N3O2S B4499119 1-(2-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]methanesulfonamide](/img/structure/B4499119.png)
1-(2-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]methanesulfonamide
Übersicht
Beschreibung
1-(2-Methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]methanesulfonamide is a compound that belongs to the class of acyl piperazine opioids. These compounds are known for their potent effects on the central nervous system, often acting as synthetic opioids
Vorbereitungsmethoden
The synthesis of 1-(2-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the core piperazine structure. The synthetic route often includes:
Formation of the Piperazine Core: This involves the reaction of appropriate amines with piperazine derivatives under controlled conditions.
Introduction of the Methylphenyl Group: This step involves the use of methylphenyl halides in the presence of a base to introduce the methylphenyl group onto the piperazine core.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
1-(2-Methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of the original compound, often with modified pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a synthetic opioid, with applications in pain management and anesthesia.
Pharmacology: Research focuses on its interaction with opioid receptors and its potential for addiction and dependence.
Biology: The compound is used in studies related to neurotransmitter release and receptor binding.
Industry: It is explored for its potential use in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 1-(2-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]methanesulfonamide involves its interaction with µ opioid receptors in the central nervous system. Upon binding to these receptors, the compound mimics the effects of endogenous opioids, leading to analgesia, euphoria, and, in some cases, respiratory depression. The molecular targets include the µ opioid receptors, and the pathways involved are primarily related to G-protein coupled receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]methanesulfonamide can be compared with other acyl piperazine opioids such as:
2-Methyl-AP-237: Known for its potent analgesic effects.
AP-237 (Bucinnazine): Used as a pain reliever with a different side effect profile.
AP-238: Another potent synthetic opioid with similar pharmacological properties.
The uniqueness of this compound lies in its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-16-5-3-4-6-17(16)15-25(23,24)20-18-7-9-19(10-8-18)22-13-11-21(2)12-14-22/h3-10,20H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNRHZWSOFCQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B4499046.png)
![N-(2-Ethylphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4499052.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4499060.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B4499065.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4499077.png)
![6-(3-methoxyphenyl)-2-methyl-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4499084.png)
![N-(5-chloro-2-methylphenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4499085.png)
![4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole](/img/structure/B4499096.png)
![2-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4499103.png)

![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4499135.png)
![N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B4499141.png)
![2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4499146.png)
